![molecular formula C13H20ClFN2O B5063184 N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide hydrochloride](/img/structure/B5063184.png)
N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as ABT-594 and is a potent analgesic drug. ABT-594 has been extensively researched for its potential use in the treatment of chronic pain conditions.
Wirkmechanismus
ABT-594 acts as a potent agonist of the alpha4beta2 and alpha3beta4 nicotinic acetylcholine receptors. Activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This results in the modulation of pain perception and the production of analgesic effects.
Biochemical and Physiological Effects:
ABT-594 has been found to produce several biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It also leads to the activation of the descending pain pathway, which modulates pain perception. ABT-594 has been found to be highly effective in reducing pain perception in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-594 has several advantages for use in lab experiments. It is a highly potent and selective agonist of the nicotinic acetylcholine receptor. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. ABT-594 is a highly potent analgesic drug and can produce significant side effects in animal models. It is also expensive and difficult to synthesize.
Zukünftige Richtungen
There are several future directions for research on ABT-594. One potential direction is to investigate its potential use in the treatment of other chronic pain conditions, such as fibromyalgia and osteoarthritis. Another direction is to investigate the potential use of ABT-594 in combination with other analgesic drugs to produce synergistic effects. Additionally, further research is needed to investigate the potential side effects of ABT-594 and to develop strategies to minimize these effects.
Synthesemethoden
ABT-594 can be synthesized through a multi-step process starting from 4-fluoroaniline. The process involves the formation of several intermediate compounds, including N-(4-fluorophenyl)acetamide, N-(4-fluorophenyl)-2-methylpropanamide, and N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
ABT-594 has been extensively studied for its potential use in the treatment of chronic pain conditions. It has been found to be effective in treating neuropathic pain, inflammatory pain, and cancer-related pain. ABT-594 acts as an agonist of the nicotinic acetylcholine receptor, which is involved in the modulation of pain perception.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.ClH/c1-10(9-16(2)3)8-15-13(17)11-4-6-12(14)7-5-11;/h4-7,10H,8-9H2,1-3H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIODQUZOZIQSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)F)CN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.